molecular formula C19H18FN5O2S B11223231 1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide

1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B11223231
M. Wt: 399.4 g/mol
InChI Key: DDGGEKQWQYWICD-UHFFFAOYSA-N
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Description

1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a fluoro-substituted indazole ring and a benzothiazole moiety, suggests it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indazole Ring: Starting from a suitable precursor, such as 4-fluoroaniline, the indazole ring can be formed through cyclization reactions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a condensation reaction with an appropriate ketone or aldehyde.

    Attachment of the Benzothiazole Moiety: The benzothiazole ring can be attached through nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the ketone or other functional groups.

    Substitution: The fluoro group on the indazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or aldehydes, while substitution could introduce various functional groups onto the indazole ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer, inflammation, or neurological disorders.

    Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide would depend on its specific biological targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1H-indazole derivatives: Known for their anti-inflammatory and anticancer properties.

    Benzothiazole derivatives: Often used in the development of antimicrobial and anticancer agents.

    Pyrrolidine derivatives: Commonly found in pharmaceuticals with diverse biological activities.

Uniqueness

The uniqueness of 1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide lies in its combined structural features, which may confer unique biological activities and therapeutic potential not seen in other similar compounds.

Properties

Molecular Formula

C19H18FN5O2S

Molecular Weight

399.4 g/mol

IUPAC Name

1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C19H18FN5O2S/c20-11-4-3-6-13-16(11)17(24-23-13)25-9-10(8-15(25)26)18(27)22-19-21-12-5-1-2-7-14(12)28-19/h3-4,6,10H,1-2,5,7-9H2,(H,23,24)(H,21,22,27)

InChI Key

DDGGEKQWQYWICD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3CC(=O)N(C3)C4=NNC5=C4C(=CC=C5)F

Origin of Product

United States

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